ニコチン酸-d4

概要

説明

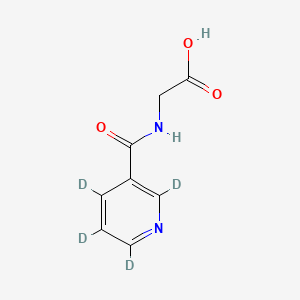

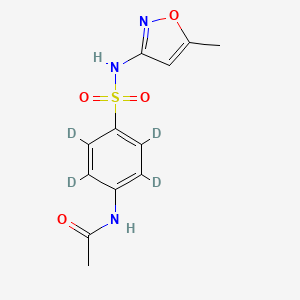

Nicotinuric Acid-d4 is a stable isotope-labeled compound, specifically a deuterium-labeled form of nicotinuric acid. It is used primarily in scientific research as a reference standard for analytical testing. The molecular formula of Nicotinuric Acid-d4 is C8H4D4N2O3, and it has a molecular weight of 184.19 g/mol .

科学的研究の応用

Nicotinuric Acid-d4 is widely used in scientific research due to its stable isotope labeling. Some key applications include:

Analytical Chemistry: It serves as an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy for the quantification of nicotinuric acid in biological samples.

Biological Research: It is used to study metabolic pathways involving nicotinic acid and its derivatives.

Medical Research: Researchers use it to investigate the pharmacokinetics and metabolism of nicotinic acid in the human body.

Industrial Applications: It is employed in the development of new pharmaceuticals and in quality control processes for existing drugs.

作用機序

Target of Action

Nicotinuric Acid-d4, a deuterium-labeled variant of Nicotinuric Acid, is a metabolite of Nicotinic Acid . The primary targets of Nicotinuric Acid-d4 are the same as those of Nicotinic Acid, which include various enzymes involved in redox reactions . These enzymes utilize Nicotinamide Adenine Dinucleotide (NAD) and its phosphorylated form, NADP, as electron donors or acceptors .

Mode of Action

Nicotinuric Acid-d4 interacts with its targets by participating in redox reactions. As a precursor of nicotinamide coenzymes, it plays a crucial role in metabolism . It acts as an electron donor or acceptor in many vital redox reactions catalyzed by dozens of different enzymes .

Biochemical Pathways

Nicotinuric Acid-d4 affects several biochemical pathways. It is involved in the metabolism of Niacin, also known as Vitamin B3 . Niacin exists as several molecular compounds that act as the nicotinamide coenzymes precursors . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Pharmacokinetics

Nicotinuric Acid-d4 is metabolized through several enzymatic systems and is ultimately excreted from the body . Nicotinic Acid combines with coenzyme A (CoA) to form nicotinyl–CoA, which, interacting with glycine, is metabolized to Nicotinuric Acid . The pharmacokinetics of Nicotinuric Acid-d4 would be expected to follow a similar pattern.

Action Environment

The action, efficacy, and stability of Nicotinuric Acid-d4 can be influenced by various environmental factors. For instance, pathophysiological situations and changes in enzyme activity may influence the need for different forms of niacin . Furthermore, the metabolic and pharmacokinetic profiles of Nicotinuric Acid-d4 could potentially be affected by the presence of other substances in the body, such as drugs or metabolites .

Safety and Hazards

生化学分析

Biochemical Properties

Nicotinuric Acid-d4, like its parent compound Nicotinuric Acid, is involved in the metabolism of Nicotinic Acid . Nicotinic Acid is transformed from tryptophan and is primarily used to produce two coenzymes, NAD+ and NADP+ . These coenzymes are essential for redox reactions, acting as electron donors or acceptors . Therefore, Nicotinuric Acid-d4, being a metabolite of Nicotinic Acid, may interact with enzymes, proteins, and other biomolecules involved in these biochemical reactions .

Cellular Effects

The cellular effects of Nicotinuric Acid-d4 are likely to be similar to those of Nicotinic Acid, given that it is a metabolite of the latter . Nicotinic Acid and its metabolites can affect a variety of cellular processes, including metabolic pathways, DNA repair, and immune cell activity . Therefore, Nicotinuric Acid-d4 may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that Nicotinic Acid, from which Nicotinuric Acid-d4 is derived, is involved in the production of NAD+ and NADP+ . These coenzymes participate in various biochemical reactions, including redox reactions . Therefore, Nicotinuric Acid-d4 may exert its effects at the molecular level through its involvement in these reactions .

Temporal Effects in Laboratory Settings

Studies on Nicotinic Acid and its metabolites suggest that they may have long-term effects on cellular function

Dosage Effects in Animal Models

The effects of Nicotinuric Acid-d4 at different dosages in animal models have not been extensively studied. Studies on Nicotinic Acid suggest that its effects can vary with dosage

Metabolic Pathways

Nicotinuric Acid-d4 is involved in the metabolism of Nicotinic Acid . Nicotinic Acid is transformed from tryptophan and is used to produce NAD+ and NADP+ . These coenzymes are involved in various metabolic pathways . Therefore, Nicotinuric Acid-d4 may interact with enzymes or cofactors involved in these pathways .

Transport and Distribution

It is known that Nicotinic Acid and its metabolites can be transported and distributed within cells and tissues

Subcellular Localization

It is known that Nicotinic Acid and its metabolites, including Nicotinuric Acid, can be found in various subcellular compartments

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Nicotinuric Acid-d4 involves the incorporation of deuterium atoms into the nicotinuric acid molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of deuterated nicotinic acid with glycine in the presence of a coupling agent to form Nicotinuric Acid-d4 .

Industrial Production Methods: Industrial production of Nicotinuric Acid-d4 typically involves large-scale synthesis using deuterated starting materials. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets stringent quality standards .

化学反応の分析

Types of Reactions: Nicotinuric Acid-d4 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into its corresponding alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the deuterium atoms may be replaced by other substituents

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols .

類似化合物との比較

Nicotinic Acid:

Nicotinamide: An amide derivative of nicotinic acid, it is involved in similar metabolic pathways and has comparable biological functions.

Nicotinamide Riboside: A nucleoside form of nicotinamide, it is another precursor to NAD and NADP and is used in similar research applications.

Uniqueness: Nicotinuric Acid-d4 is unique due to its stable isotope labeling, which allows for precise quantification and tracing in metabolic studies. This makes it an invaluable tool in research settings where accurate measurement of nicotinic acid metabolism is required .

特性

IUPAC Name |

2-[(2,4,5,6-tetradeuteriopyridine-3-carbonyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c11-7(12)5-10-8(13)6-2-1-3-9-4-6/h1-4H,5H2,(H,10,13)(H,11,12)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBSGKPYXQINNGF-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)NCC(=O)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676067 | |

| Record name | N-[(~2~H_4_)Pyridine-3-carbonyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216737-36-8 | |

| Record name | N-[(~2~H_4_)Pyridine-3-carbonyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

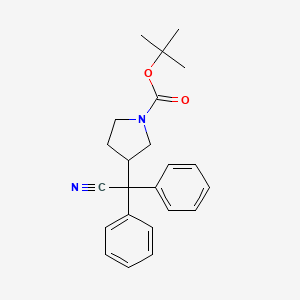

![3-(1-Cyano-1,1-diphenylmethyl)-1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl-d4]pyrrolidine](/img/structure/B564666.png)